molecular formula C24H23N3O3 B2592722 2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-51-1

2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2592722
CAS RN: 899746-51-1
M. Wt: 401.466
InChI Key: JPGIDZKYERKMNA-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .


Synthesis Analysis

The synthesis of similar compounds often involves various pathways for the preparation and post-functionalization of this functional scaffold . For example, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .


Molecular Structure Analysis

The molecular structure of similar compounds often involves the presence of functional groups. For example, the mass spectra for these compounds showed the correct quasimolecular ions, and their IR spectra revealed the presence of the functional groups .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve a sequential opening/closing cascade reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve significant photophysical properties . For example, the mass spectra for these compounds showed the correct quasimolecular ions, and their IR spectra revealed the presence of the functional groups .

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound 2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is part of a broader class of fused oxazine compounds used in the synthesis of various heterocyclic systems. These compounds are known for their significant chemical and pharmacological activities. For instance, one study synthesized various pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, expected to possess considerable chemical and pharmacological activities, by utilizing similar oxazine derivatives (Mahmoud, El-Bordany, & Elsayed, 2017).

Crystallography and Molecular Interactions

In crystallography, oxazine derivatives exhibit unique molecular arrangements and interactions. One study detailed the structural characteristics of various 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines. It highlighted their distinct hydrogen bonding patterns and molecular conformations, contributing to the understanding of their chemical behavior and potential applications in material science and biology (Castillo et al., 2009).

Novel Synthetic Routes and Chemical Space Exploration

The exploration of novel synthetic routes and chemical spaces is vital in drug discovery and material sciences. A study highlighted the creation of a virtual exploratory heterocyclic library, emphasizing unconquered bicyclic heteroaromatic rings with potential medicinal interest. This research is crucial for expanding chemical diversity and discovering new compounds with therapeutic potential (Thorimbert, Botuha, & Passador, 2018).

Mechanism of Action

The mechanism of action of similar compounds often involves the formation of new C–C (sp)/(sp3) bonds .

Future Directions

The future directions of research on similar compounds often involve the development of new synthesis processes and the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-(4-ethoxyphenyl)-7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-3-29-18-9-7-16(8-10-18)20-15-21-19-5-4-6-22(28-2)23(19)30-24(27(21)26-20)17-11-13-25-14-12-17/h4-14,21,24H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGIDZKYERKMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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